1-acetyl-4-bromo-1H-indazole
Overview
Description
1-Acetyl-4-bromo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of both acetyl and bromo groups in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
- One possible target could be protein kinases, given the prevalence of indazoles as kinase inhibitors in drug discovery .
Target of Action
Biochemical Pathways
- Indazoles can impact several pathways, including:
- Regulates cell growth, survival, and metabolism. Involved in cell proliferation and differentiation. Essential for DNA damage response and cell cycle control .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-4-bromo-1H-indazole can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, starting from 1-bromo-3-fluorobenzene, the compound can be synthesized by first preparing 2-bromo-6-fluorobenzaldehyde, followed by cyclization to form 4-bromo-1H-indazole .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and controlled reaction environments are common practices to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-4-bromo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromo group.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the reagents used.
Scientific Research Applications
1-Acetyl-4-bromo-1H-indazole has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is a key intermediate in the development of pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
1-Acetyl-1H-indazole: Lacks the bromo group, making it less reactive in certain substitution reactions.
4-Bromo-1H-indazole: Lacks the acetyl group, affecting its solubility and reactivity.
1-Acetyl-5-bromo-1H-indazole: Similar structure but with the bromo group at a different position, leading to different reactivity and applications.
Uniqueness: 1-Acetyl-4-bromo-1H-indazole is unique due to the presence of both acetyl and bromo groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in various synthetic pathways and enhances its utility in medicinal chemistry and industrial applications.
Properties
IUPAC Name |
1-(4-bromoindazol-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11-12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBRBDKGAIDUPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=N1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670227 | |
Record name | 1-(4-Bromo-1H-indazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885698-70-4 | |
Record name | 1-(4-Bromo-1H-indazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Acetyl-4-bromo-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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